molecular formula C10H10O3 B1344609 3-(3-Formylphenyl)propanoic acid CAS No. 56030-19-4

3-(3-Formylphenyl)propanoic acid

Cat. No. B1344609
CAS RN: 56030-19-4
M. Wt: 178.18 g/mol
InChI Key: ARLNATTVWKMCFT-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)propanoic acid is a chemical compound with the CAS Number: 56030-19-4 . It has a molecular weight of 178.19 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-(3-Formylphenyl)propanoic acid is 1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3-(3-Formylphenyl)propanoic acid is a liquid at room temperature . It has a molecular weight of 178.19 .

Scientific Research Applications

Renewable Building Block in Material Science

3-(4-Hydroxyphenyl)propanoic acid, closely related to 3-(3-Formylphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, useful in material science applications (Trejo-Machin et al., 2017).

Novel Syntheses in Organic Chemistry

3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, a compound structurally similar to 3-(3-Formylphenyl)propanoic acid, has been used in novel syntheses, such as the production of benzimidazole-fused 1,4-diazepine-5-ones via Ugi 4-center-3-component condensation, indicating potential applications in organic synthetic methodologies (Ghandi et al., 2011).

Applications in Food Contact Materials

A derivative of 3-(3-Formylphenyl)propanoic acid, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, has been evaluated for safety in food contact materials. This substance is considered safe when used in polyolefins for foods other than fatty/high-alcoholic and dairy products, with specific migration limits, indicating its applicability in food packaging and safety assessment (Flavourings, 2011).

Anti-Inflammatory Activities

Compounds structurally related to 3-(3-Formylphenyl)propanoic acid, like 3-(3,4-dihydroxyphenyl)propanoic acid derivatives, have been isolated from Eucommia ulmoides Oliv. leaves, exhibiting anti-inflammatory activities. This suggests potential applications in the development of anti-inflammatory agents or supplements (Ren et al., 2021).

Flame Retardancy in Fabrics

3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, has been used as a flame retardant agent for cellulose fabrics. This suggests that derivatives of 3-(3-Formylphenyl)propanoic acid could potentially be explored for enhancing the flame retardancy of various fabrics, contributing to material safety and fire prevention (Zhang et al., 2008).

Synthesis of Fluorescent Biolabels

A derivative of 3-(4-hydroxyphenyl)

propanoic acid, a compound similar to 3-(3-Formylphenyl)propanoic acid, has been used to synthesize a highly fluorescent Schiff-base aluminium complex. This complex exhibits a significant Stokes shift, demonstrating potential applications as a novel biolabel for scientific research, particularly in the fields of biochemistry and molecular biology (Briggs et al., 2002).

Safety And Hazards

The safety information for 3-(3-Formylphenyl)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(3-formylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNATTVWKMCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628834
Record name 3-(3-Formylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formylphenyl)propanoic acid

CAS RN

56030-19-4
Record name 3-(3-Formylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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